Oct-3-EN-1-YL acetate
Description
Contextualization of Oct-3-en-1-yl Acetate (B1210297) within Natural Products and Semiochemical Chemistry
Oct-3-en-1-yl acetate, a member of the carboxylic acid ester class of organic compounds, is a naturally occurring volatile organic compound (VOC) found in a variety of plants and fungi. nih.govfoodb.ca It has been identified in numerous plant species, including lavender (Lavandula angustifolia), various mint species (Mentha), and anise hyssop (Agastache foeniculum), as well as in certain mushrooms. mdpi.com The compound is characterized by its distinct molecular structure, featuring an eight-carbon chain with a double bond at the third position and an acetate group at the first.
In the realm of chemical ecology, this compound functions as a semiochemical—a chemical substance that carries a message. These signals are integral to the interactions between organisms. The compound is a component of the complex bouquet of volatiles that plants release, which can serve various purposes, including defense against herbivores. mdpi.comresearchgate.net When plants are damaged by insects, they often release a blend of herbivore-induced plant volatiles (HIPVs), which can include compounds like (Z)-3-hexen-1-yl acetate, a related unsaturated ester. mdpi.com These volatile signals can act as indirect defenses by attracting natural enemies of the herbivorous insects. researchgate.net
Furthermore, this compound and its precursor, 1-octen-3-ol (B46169), are recognized for their role in insect attraction. ontosight.aiwikipedia.org For instance, 1-octen-3-ol is a known attractant for biting insects like mosquitoes. wikipedia.org The acetate ester, this compound, is also being investigated for its potential in insect control applications due to its role in the host-seeking behavior of various insects. ontosight.ai This positions the compound at a critical intersection of natural product chemistry and the study of chemical communication.
Overview of Existing Research on this compound and Related Unsaturated Esters
Research into this compound has spanned various scientific domains, from its chemical synthesis and analysis to its biological functions. The compound is typically synthesized through the acetylation of its corresponding alcohol, oct-1-en-3-ol. The biochemical pathway in plants and fungi is understood to originate from the peroxidation of linoleic acid, which is catalyzed by the enzyme lipoxygenase, followed by the cleavage of the resulting hydroperoxide. wikipedia.org
In analytical chemistry, studies have focused on the enantiomeric composition of this compound in essential oils, such as that of lavender. mdpi.com This is crucial for verifying the authenticity and quality of natural products, as the ratio of its two enantiomers, (R)- and (S)-, can indicate potential adulteration with synthetic versions. mdpi.com Chiral gas chromatography is a key technique employed for this purpose. mdpi.com
Much of the research on this compound has been in the context of its use as a flavoring and fragrance agent, owing to its fresh, fruity, and herbaceous odor. nih.govmdpi.com It is often evaluated alongside other unsaturated esters and related compounds like oct-1-en-3-ol and oct-1-en-3-one by regulatory bodies such as the European Food Safety Authority (EFSA) to determine its safety for use in food and animal feed. nih.gov
Research on related unsaturated esters, such as those derived from branched-chain amino acids in yeasts, is also expanding our understanding of the diversity and biosynthesis of these aromatic compounds. nih.gov Comparative studies on the bioactivity of different unsaturated esters are common in the field of semiochemicals, aiming to understand structure-activity relationships, for instance, how chain length or the position of the double bond affects insect attraction or repulsion. researchgate.net
Identification of Critical Knowledge Gaps and Future Research Directions concerning this compound
Despite the existing body of research, several critical knowledge gaps remain, paving the way for future scientific inquiry into this compound and related compounds.
A significant area requiring further investigation is the impact of multiple, concurrent environmental stressors on the emission of biogenic volatile organic compounds (BVOCs), including this compound, from plants. nih.gov While the effects of single stressors are better understood, how combined stresses influence the complex volatile profiles of plants is largely unknown. nih.gov
In the field of chemical ecology, the precise mechanisms through which herbivore-induced plant volatiles (HIPVs) regulate the immune systems of herbivores are not yet clear. nih.gov Understanding how exposure to compounds like this compound can make an insect more or less susceptible to its natural enemies is a key area for future research. nih.gov Furthermore, while it is known that volatiles from invasive plant species can disrupt the communication between native plants and insects, the underlying mechanisms and the long-term ecological consequences of these disruptions need more in-depth study. frontiersin.org
From a diagnostic perspective, there is a general need to develop and validate more robust analytical assays for plant volatiles. apsnet.org The use of specific VOC profiles, which could include this compound, as diagnostic markers for plant diseases is a promising but underdeveloped field. apsnet.org
Finally, in synthetic chemistry, while methods for producing unsaturated esters exist, there is a continuous drive to develop more efficient and selective methods, particularly for asymmetric synthesis to produce specific enantiomers, which can have different biological activities. organic-chemistry.org The exploration of novel yeast strains for the biotechnological production of rare and interesting α-unsaturated esters also presents an exciting avenue for future research. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | oct-1-en-3-yl acetate | nih.gov |
| Molecular Formula | C10H18O2 | wikipedia.org |
| Molecular Weight | 170.25 g/mol | nih.gov |
| Physical Description | Almost colourless liquid | nih.gov |
| Odor Profile | Metallic, mushroom aroma; fresh-herbaceous, fruity, minty, lavender | nih.govmdpi.com |
| Boiling Point | 189.00 to 190.00 °C @ 760.00 mm Hg | nih.gov |
| Natural Sources | Lavender, Agastache species, mushrooms, Mentha species | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-3-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWSHRRVPWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemo Enzymatic Approaches for Oct 3 En 1 Yl Acetate
Stereoselective and Enantioselective Synthesis of Oct-3-EN-1-YL Acetate (B1210297) Isomers
The synthesis of specific stereoisomers of oct-3-en-1-yl acetate requires sophisticated methods that can control the three-dimensional arrangement of atoms. Asymmetric catalysis and biocatalytic transformations are primary tools for achieving high enantiomeric purity.
Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis provides a direct route to enantiomerically enriched chiral molecules by using a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate. For the synthesis of chiral allylic esters like this compound, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful strategy. rsc.org This approach often involves the reaction of a prochiral precursor, such as (Z)-oct-3-en-1-ol, with an acylating agent in the presence of a chiral palladium catalyst.
One established method involves the in-situ conversion of the allylic alcohol into a more reactive intermediate, such as a trichloroacetimidate. This intermediate then undergoes an SN2′ substitution with a carboxylic acid, like acetic acid, catalyzed by a chiral palladium(II) complex. nih.govorganic-chemistry.org The catalyst, featuring chiral ligands, directs the approach of the nucleophile to create one enantiomer preferentially over the other. This process can achieve high yields and excellent enantiomeric purities (ee). organic-chemistry.orgnih.gov
Chiral auxiliaries are another foundational strategy in asymmetric synthesis. researchgate.netbath.ac.uk An auxiliary is a chiral compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. nih.gov For instance, a prochiral carboxylic acid precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine, to form an amide. researchgate.netnih.gov Diastereoselective alkylation of the enolate derived from this amide, followed by cleavage of the auxiliary, would yield an enantiomerically enriched carboxylic acid which can then be used in the synthesis of the target ester. A similar strategy could be envisioned where the chiral auxiliary directs the formation of the chiral alcohol precursor, oct-3-en-1-ol.
| Method | Catalyst/Auxiliary Type | Typical Precursor | Key Features | Potential Yield / Enantioselectivity |
|---|---|---|---|---|
| Palladium-Catalyzed Asymmetric Allylic Esterification | Chiral Palladium(II) complexes (e.g., [COP-OAc]2) | Prochiral (Z)-2-alkene-1-ols | Forms chiral center via SN2' substitution of an activated alcohol intermediate. organic-chemistry.org | High yields (60-98%) and excellent enantioselectivity (86-99% ee). organic-chemistry.org |
| Chiral Auxiliary-Directed Synthesis | Evans Oxazolidinones, Pseudoephenamine | Prochiral acid or ketone | Temporarily attaches a chiral molecule to direct a diastereoselective reaction (e.g., alkylation). researchgate.netnih.gov | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. |
Enzymatic Resolution and Biocatalytic Transformations for Specific Enantiomers of this compound
Biocatalysis offers a highly selective and environmentally benign alternative for producing single-enantiomer compounds. Lipases are particularly effective for the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification. nih.govmdpi.com
In a typical kinetic resolution of racemic (±)-oct-3-en-1-ol, a lipase enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated product, for instance, (R)-oct-3-en-1-yl acetate, and the unreacted alcohol, (S)-oct-3-en-1-ol. Both products can be isolated with high enantiomeric purity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient biocatalyst for such resolutions. nih.gov The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) and solvent can significantly influence reaction rates and selectivity. researchgate.netnih.gov
Direct asymmetric biocatalytic synthesis is also possible. For example, the asymmetric reduction of a corresponding ketone, oct-3-en-2-one, using alcohol dehydrogenases (ADHs) can produce a specific enantiomer of oct-3-en-1-ol, which can then be esterified. The continuous biocatalytic synthesis of (R)-2-octanol, a saturated analogue, demonstrates the feasibility of such processes on a larger scale. rsc.org
| Enzyme | Method | Substrate | Acyl Donor | Key Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB / Novozym 435) | Kinetic Resolution | Racemic (±)-oct-3-en-1-ol | Vinyl acetate | Separation of enantiomers, yielding (R)-oct-3-en-1-yl acetate and (S)-oct-3-en-1-ol with high ee. nih.gov |
| Lipozyme TL 100L | Esterification | Eugenol (analogue) | Acetic anhydride | High conversion (91.8%) to eugenyl acetate. nih.gov |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Oct-3-en-2-one | Isopropanol (hydride source) | Enantioselective synthesis of (R)- or (S)-oct-3-en-1-ol. |
Total Synthesis Strategies for this compound and its Structural Analogues
The total synthesis of this compound relies on the strategic formation of its eight-carbon backbone and the subsequent introduction of the acetate functional group.
Development of Novel Carbon-Carbon Bond Formation Methodologies
The construction of the oct-3-en-1-ol skeleton is the cornerstone of the total synthesis. Several classical and modern carbon-carbon bond-forming reactions can be employed.
The Grignard reaction is a robust method for alcohol synthesis. organic-chemistry.orgchemguide.co.uk A plausible route to oct-3-en-1-ol involves the reaction of propylmagnesium bromide (a C3 Grignard reagent) with 5-chlorotetrahydrofuran or a similar C5 electrophile containing a latent alcohol function. Another approach is the reaction of a C5 Grignard reagent with a C3 aldehyde like acrolein, which has been used to synthesize the isomeric 1-octen-3-ol (B46169). nih.govfiu.edu
The Wittig reaction is a premier method for creating carbon-carbon double bonds with good control over location and, in some cases, stereochemistry. wikipedia.orgorganic-chemistry.org To synthesize the oct-3-ene backbone, one could react pentanal (a C5 aldehyde) with a triphenylphosphonium ylide derived from 1-bromopropane (a C3 ylide). Alternatively, propanal (C3) can be reacted with an ylide derived from 1-bromopentane (C5). masterorganicchemistry.com The choice of stabilized or non-stabilized ylides can influence the E/Z selectivity of the resulting double bond. organic-chemistry.org
| Reaction | Key Disconnection | Reactants | Bond Formed |
|---|---|---|---|
| Wittig Reaction | C3=C4 | Pentanal + Propylide (Ph3P=CHCH2CH3) | C=C double bond |
| Grignard Reaction | C1-C2 or C2-C3 | Propylmagnesium bromide + 5-carbon electrophile | C-C single bond |
Esterification and Functional Group Interconversion in this compound Synthesis
Once the precursor alcohol, oct-3-en-1-ol, has been synthesized, the final step is esterification. This can be achieved through several methods.
Chemical Esterification: The most direct method involves reacting the alcohol with an acylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct. While effective, these methods can lack selectivity and use harsh reagents.
Enzymatic Esterification: As discussed in section 2.1.2, lipase-catalyzed esterification is a highly efficient and selective method. bohrium.commdpi.com Using an immobilized lipase like Novozym 435, oct-3-en-1-ol can be reacted with acetic acid or, more effectively, an activated acyl donor like vinyl acetate. The use of vinyl acetate makes the reaction irreversible, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction to completion and resulting in high yields. acs.org
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Acylation | Acetyl chloride or Acetic anhydride, Pyridine | Often 0°C to room temperature | Fast and high yielding | Harsh reagents, corrosive byproducts (HCl) |
| Enzymatic Esterification (Reversible) | Acetic acid, Immobilized Lipase | Mild (e.g., 30-60°C), often solvent-free | High selectivity, green catalyst | Equilibrium-limited, may require water removal |
| Enzymatic Transesterification (Irreversible) | Vinyl acetate, Immobilized Lipase | Mild (e.g., 30-60°C), often solvent-free | High conversion, mild conditions, avoids water issues | Higher cost of acyl donor |
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of flavor and fragrance compounds is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable and non-hazardous materials.
The chemo-enzymatic synthesis of this compound aligns well with these principles. Lipase-catalyzed reactions are a cornerstone of green synthesis. acs.orgmdpi.com They operate under mild temperature and pressure conditions, reducing energy consumption. nih.govresearchgate.net As biocatalysts, enzymes are biodegradable and derived from renewable sources. Furthermore, enzyme immobilization allows for easy separation from the reaction mixture and repeated reuse, improving process economics and reducing waste. researchgate.net
The choice of solvent is another critical aspect of green synthesis. While many enzymatic reactions can be run solvent-free, for substrates that require a solvent, the trend is toward greener alternatives like ionic liquids (ILs) or deep eutectic solvents (DESs). mdpi.comrsc.org These solvents can enhance enzyme stability and activity while being less volatile and toxic than traditional organic solvents. mdpi.comrsc.org The development of one-pot aqueous reactions, such as certain Wittig reactions, further reduces reliance on volatile organic compounds. sciepub.com
The sustainability of a synthetic route can be quantified using metrics such as Atom Economy and the Environmental Factor (E-Factor). Enzymatic processes for ester synthesis generally exhibit favorable metrics due to high selectivity, which minimizes byproduct formation. acs.org
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Catalysis | Use of biocatalysts (lipases) instead of stoichiometric reagents. | Novozym 435-catalyzed transesterification. rsc.org |
| Safer Solvents & Auxiliaries | Performing reactions solvent-free or in aqueous media/green solvents. | Esterification in deep eutectic solvents; aqueous Wittig reaction. rsc.orgsciepub.com |
| Energy Efficiency | Operating reactions at ambient temperature and pressure. | Enzymatic resolutions are typically run at mild temperatures (30-60°C). |
| Waste Prevention | High selectivity of enzymes minimizes side products and waste. | Lipase-catalyzed reactions can achieve >95% selectivity, leading to a low E-Factor. acs.org |
Biosynthetic Pathways and Metabolic Engineering of Oct 3 En 1 Yl Acetate
Elucidation of Precursor Molecules and Metabolic Fluxes in Oct-3-en-1-yl Acetate (B1210297) Formation
The formation of oct-3-en-1-yl acetate relies on the convergence of two distinct metabolic streams: one providing the C8 octenyl backbone and the other donating the acetyl group for the final esterification step.
The C8 carbon skeleton of this compound is derived from the enzymatic breakdown of polyunsaturated fatty acids, primarily linoleic acid. This process is a key part of the broader lipoxygenase (LOX) pathway, which is activated in plant tissues, often in response to damage. The pathway begins with the release of linoleic acid from membrane lipids. This fatty acid then serves as the substrate for a cascade of enzymatic reactions that ultimately yield the direct alcohol precursor, 1-octen-3-ol (B46169). This C8 alcohol constitutes the "octenyl moiety" that will be subsequently acetylated. Green leaf volatiles (GLVs), a class of compounds that includes this compound, are commonly derived from the degradation of linoleic and linolenic acids. umich.edu
Identification and Characterization of Key Enzymes in this compound Biosynthesis
The conversion of linoleic acid to this compound is mediated by a sequence of specific enzymes. The identification and characterization of these biocatalysts are fundamental to understanding and potentially engineering the pathway for enhanced production.
The initial steps of converting linoleic acid into the C8 alcohol precursor are catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).
Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases catalyze the oxidation of polyunsaturated fatty acids. Specifically, 13-LOX acts on linoleic acid to produce 13-hydroperoxyoctadecadienoic acid (13-HPODE). frontiersin.orgnih.gov This reaction introduces molecular oxygen into the fatty acid chain, creating an unstable hydroperoxide intermediate. nih.gov
Hydroperoxide Lyases (HPLs): The 13-HPODE intermediate is then rapidly cleaved by a hydroperoxide lyase. HPLs, which belong to the CYP74 family of cytochrome P450 enzymes, catalyze the C-C bond cleavage of the fatty acid hydroperoxide. nih.gov This cleavage results in the formation of a volatile aldehyde and a C12 oxo-acid. The subsequent reduction of the initially formed C8 aldehyde yields 1-octen-3-ol, the direct precursor for the final esterification step.
Table 1: Key Enzymes in the Formation of the Octenyl Moiety
| Enzyme | Abbreviation | Substrate | Product |
| Lipoxygenase | LOX | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) |
| Hydroperoxide Lyase | HPL | 13-HPODE | C8 Aldehydes + C12 Oxo-acids |
| Alcohol Dehydrogenase | ADH | C8 Aldehydes | 1-Octen-3-ol |
The final catalytic step, the formation of the ester bond, is carried out by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.
In the case of this compound, an AAT catalyzes the reaction between 1-octen-3-ol and acetyl-CoA. nih.gov AATs belong to superfamilies such as the BAHD acyltransferase family, named after some of its first characterized members (BEAT, AHT, HCBT, DAT). nih.gov While a specific AAT dedicated solely to oct-3-en-1-ol has not been universally characterized across all organisms, studies on related volatile esters, such as (Z)-3-hexen-1-yl acetate, have identified specific AATs (e.g., CHAT in Arabidopsis thaliana) that can utilize a range of medium-chain-length aliphatic alcohols as substrates. umich.edunih.gov It is highly probable that an enzyme from this family is responsible for the production of this compound in organisms where it is found. The substrate specificity of these AATs is a key determinant of the final profile of volatile esters produced by an organism. nih.gov
Genetic Regulation and Environmental Modulators of this compound Production in Organisms
The production of this compound is not constitutive but is instead tightly regulated by both internal genetic controls and external environmental signals. This regulation primarily occurs at the level of gene transcription for the key biosynthetic enzymes.
Environmental stressors are potent inducers of the LOX pathway and, consequently, the production of green leaf volatiles. Physical wounding or mechanical damage to plant tissues is a primary trigger, leading to a rapid increase in the synthesis of C6 and C9 aldehydes, alcohols, and their acetate esters. csic.es In Arabidopsis thaliana, the emission of the related compound (Z)-3-hexen-1-yl acetate peaks within minutes of mechanical damage. nih.gov This rapid response is followed by a slower, but significant, increase in the transcript levels of the genes encoding the biosynthetic enzymes. Studies have shown that LOX and HPL genes are regulated at the transcriptional level by factors including:
Wounding: Mechanical damage significantly upregulates the expression of both LOX and HPL genes. csic.es
Temperature: Low temperatures have been shown to increase LOX and HPL enzyme activities. csic.es
Light: The presence or absence of light can modulate the expression of these genes. csic.es
The gene encoding the final enzyme, acetyl CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT), also shows a delayed transcriptional response to wounding, with transcript levels peaking several hours after the initial damage event. nih.gov This suggests a regulatory mechanism designed for both immediate release of stored precursors and sustained production of new volatiles in response to stress. Intermittent exposure of undamaged plants to volatiles from damaged plants can also prime the exposed plants to produce higher levels of acetate esters upon subsequent damage, indicating a complex plant-to-plant signaling mechanism. nih.gov
Table 2: Influence of Environmental Modulators on Volatile Biosynthesis
| Modulator | Effect on Gene Expression | Effect on Enzyme Activity | Resulting Volatile Production |
| Mechanical Wounding | Upregulation of LOX, HPL, and AAT genes nih.govcsic.es | Increased LOX and HPL activity csic.es | Rapid and sustained release of acetate esters nih.gov |
| Low Temperature | Transcriptional regulation of LOX and HPL csic.es | Increased LOX and HPL activity csic.es | Slight increase in C6 volatile compounds csic.es |
| Light/Dark Cycles | Transcriptional regulation of LOX and HPL csic.es | Modulated activity | Varies depending on species and conditions |
Ecological Roles and Mechanistic Actions of Oct 3 En 1 Yl Acetate As a Semio Chemical
Oct-3-en-1-yl Acetate (B1210297) in Interspecific Chemical Communication
Interspecific communication involves interactions between different species. Volatile compounds like oct-3-en-1-yl acetate are crucial mediators in these relationships, particularly between plants, insects, and microorganisms.
This compound is a component of the essential oils of several plant species, where it contributes to the plant's volatile profile. This chemical signature is a key factor in mediating interactions with insects. The compound, often described as having a fresh, herbaceous, fruity, and sometimes mushroom-like or lavender-like scent, can act as an attractant or repellent, influencing insect foraging and oviposition behaviors. pellwall.comchemicalbull.com
One of the most well-documented sources of a related isomer, 1-octen-3-yl acetate, is lavender oil (Lavandula angustifolia). mdpi.comwikipedia.org In detailed analyses of various lavender essential oils, this compound was identified as a key chiral component, contributing to the characteristic scent profile alongside major constituents like linalool (B1675412) and linalyl acetate. mdpi.com Its presence in lavender's top notes gives it a fresh, herbaceous, and fruity-minty quality. pellwall.com Beyond lavender, 1-octen-3-yl acetate has also been reported in other plants such as anise hyssop (Agastache rugosa). nih.gov The compound's scent profile is also utilized in fruit accords, particularly for pear, apple, and melon flavors, indicating its association with fruit odors that can signal ripeness and attract frugivorous insects. thegoodscentscompany.com
| Plant/Food Source | Compound Isomer | Reference |
|---|---|---|
| Lavender (Lavandula angustifolia) | 1-Octen-3-yl acetate | mdpi.comwikipedia.org |
| Anise Hyssop (Agastache rugosa) | 1-Octen-3-yl acetate | nih.gov |
| Melon | 1-Octen-3-yl acetate | mdpi.com |
| Pear (flavor accord) | 1-Octen-3-yl acetate | thegoodscentscompany.com |
| Apple (flavor accord) | 1-Octen-3-yl acetate | thegoodscentscompany.com |
The connection between this compound and fungal systems is strongly suggested by its characteristic mushroom-like aroma. pellwall.comchemicalbull.com While direct studies on the acetate are limited, extensive research on its parent alcohol, 1-octen-3-ol (B46169) (often called "mushroom alcohol"), provides significant insight. This C8 volatile is a key component of the odor of many fungal species and plays a critical role in their ecological interactions.
For instance, 1-octen-3-ol is a potent attractant for insects that are involved in mutualistic relationships with fungi, such as those that aid in spore dissemination. researchgate.net In inter-species fungal interactions, volatiles like 1-octen-3-ol can mediate competition; for example, its emission by Aspergillus oryzae can influence the growth and secondary metabolism of the pathogenic fungus Aspergillus flavus. researchgate.net Given that alcohols and their corresponding acetate esters are often found together in natural volatile blends, this compound likely plays a role within the complex "volatilome" that mediates these fungal-insect and fungal-fungal interactions.
Intraspecific Signaling and Pheromonal Activity of this compound
Within a single species, this compound can function as a pheromone, a chemical signal that triggers a social response in members of the same species.
Research has identified a specific isomer, (E)-2-octenyl acetate, as a key pheromone for the painted bug, Bagrada hilaris, a significant pest of brassicaceous crops. nih.govnih.gov This compound is produced by males and is involved in mate location and aggregation. nih.gov
Laboratory and field studies have confirmed its role through both behavioral and electrophysiological assays:
Electrophysiological Responses: Electroantennogram (EAG) recordings, which measure the electrical output of the entire antenna in response to an odor, showed that B. hilaris female antennae are highly sensitive to (E)-2-octenyl acetate. This indicates the presence of specific olfactory receptors tuned to this compound. nih.govresearchgate.net
Behavioral Responses: In olfactometer assays, a device that tests an insect's preference for different odors, females and nymphs of B. hilaris were significantly attracted to (E)-2-octenyl acetate. nih.govnih.gov Interestingly, males showed no attraction, suggesting its primary role as a sex pheromone for attracting females and an aggregation pheromone for nymphs. nih.gov Field trapping experiments further validated these findings, with traps baited with (E)-2-octenyl acetate capturing significantly more bugs than control traps. nih.govresearchgate.net
| Insect Species | Compound Isomer | Response Type | Responding Sex/Stage | Assay Type | Reference |
|---|---|---|---|---|---|
| Bagrada hilaris | (E)-2-octenyl acetate | Attraction | Females, Nymphs | Olfactometer | nih.govnih.gov |
| Bagrada hilaris | (E)-2-octenyl acetate | Antennal Signal | Females | Electroantennogram (EAG) | nih.govresearchgate.net |
| Bagrada hilaris | (E)-2-octenyl acetate | Attraction | Females, Nymphs | Field Traps | nih.gov |
The efficacy of semiochemicals often depends on their precise chemical structure, including stereoisomerism (the spatial arrangement of atoms). Different isomers of the same compound can elicit vastly different, or even no, biological responses.
The case of Bagrada hilaris highlights the specificity of the (E)- geometric isomer of 2-octenyl acetate as the active pheromone. nih.gov This specificity is common in insect chemical communication, where the biosynthetic pathways produce a particular isomer and the corresponding olfactory receptors of the receiving insect are finely tuned to detect only that specific structure.
In addition to geometric isomers (like E/Z), enantiomers (chiral molecules that are mirror images of each other, often designated as R/S) can also have different biological activities. mdpi.com While specific research on the enantiomeric activity of this compound is emerging, studies on its parent alcohol, 1-octen-3-ol, demonstrate this principle clearly. In the southern house mosquito, Culex quinquefasciatus, the (R)- and (S)- enantiomers of 1-octen-3-ol are detected by different odorant receptors and elicit distinct responses. researchgate.net Such findings underscore that the precise isomeric form is critical for the compound's function in chemical communication, ensuring the fidelity and specificity of the signal.
Molecular Mechanisms of Olfactory Perception and Signal Transduction of this compound
The perception of this compound and related compounds begins when the molecule enters the sensory hairs (sensilla) on an insect's antennae or maxillary palps and binds to specific proteins. While the complete pathway for the acetate is still under investigation, detailed studies on the parent alcohol, 1-octen-3-ol, provide a robust model for this process.
The general mechanism involves several key steps:
Transport: Volatile molecules are first solubilized and transported through the aqueous lymph of the sensilla by Odorant-Binding Proteins (OBPs) . The natural ligand for bovine OBP was identified as 1-octen-3-ol, highlighting the role of these proteins in capturing and presenting odorants to receptors. nih.gov
Reception: The odorant then binds to an Odorant Receptor (OR) , which is a transmembrane protein located on the surface of olfactory sensory neurons. ijbs.com Insect ORs are unique in that they form a ligand-gated ion channel, typically as a complex of a variable, odor-specific OR subunit and a conserved co-receptor (Orco). ijbs.com
Signal Transduction: Upon binding of the ligand, the ion channel opens, causing a change in the neuron's membrane potential. This generates an electrical signal that is transmitted to the brain, where it is processed, leading to a behavioral response. nih.gov
Specific research in the oriental fruit fly, Bactrocera dorsalis, has identified two key receptors, BdorOR7a-6 and BdorOR13a , that are responsible for the perception of 1-octen-3-ol, which guides the fly's oviposition behavior. nih.gov Similarly, in the mosquito Aedes aegypti, the receptor AaegOR8 is known to be activated by (R)-1-octen-3-ol. researchgate.net These findings demonstrate that highly specific receptors exist for C8 volatiles. It is highly probable that this compound is detected by a similar mechanism, likely involving one or more ORs from the same family that are specifically tuned to recognize the acetate functional group in addition to the eight-carbon backbone.
| Organism | Compound | Receptor/Protein | Function | Reference |
|---|---|---|---|---|
| Bactrocera dorsalis (Oriental Fruit Fly) | 1-Octen-3-ol | BdorOR7a-6, BdorOR13a | Oviposition guidance | nih.gov |
| Aedes aegypti (Yellow Fever Mosquito) | (R)-1-Octen-3-ol | AaegOR8 | Host detection | researchgate.net |
| Culex quinquefasciatus (Southern House Mosquito) | (R)- and (S)-1-Octen-3-ol | CquiOR114b, Cqui118b | Repellency | researchgate.net |
| Bos taurus (Cattle) | 1-Octen-3-ol | Bovine OBP | Ligand transport | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-2-octenyl acetate |
| 1-Octen-3-ol |
| 1-Octen-3-yl acetate |
| Linalool |
| Linalyl acetate |
Ligand-Receptor Binding Dynamics in Chemosensory Systems
The perception of this compound in insects is initiated by its interaction with specific proteins in the chemosensory system, primarily located in the antennae. This process begins with the binding of the volatile acetate to odorant-binding proteins (OBPs), which are soluble proteins found in the sensillar lymph. While direct research on the binding of this compound to specific insect OBPs is limited, the principles of insect olfaction suggest that these proteins play a crucial role in transporting the hydrophobic acetate molecule across the aqueous lymph to the olfactory receptors (ORs) housed on the dendritic membranes of olfactory sensory neurons (OSNs) nih.gov.
The binding affinity between this compound and a specific OR is a critical determinant of the subsequent neuronal response. This interaction is thought to be a dynamic process involving a precise fit of the ligand into a binding pocket of the receptor protein. The structural characteristics of this compound, including its carbon chain length, the position of the double bond, and the acetate functional group, are all likely to influence its binding affinity to different ORs. While the specific receptors for this compound have not yet been "deorphanized" (a term used for identifying the specific ligand for a receptor), it is hypothesized that insects possessing ORs with a high affinity for this compound would exhibit a heightened sensitivity to it nih.govnih.gov. The binding of this compound to its cognate OR is believed to induce a conformational change in the receptor protein. This change initiates an intracellular signaling cascade, ultimately leading to the opening of ion channels and the generation of an electrical signal.
Neuronal Pathway Activation and Behavioral Modulation
The binding of this compound to an olfactory receptor triggers the depolarization of the olfactory sensory neuron, leading to the generation of action potentials. The frequency of these action potentials typically correlates with the concentration of the semiochemical. These electrical signals are then transmitted from the antennae to the antennal lobe of the insect's brain, the primary olfactory processing center. Within the antennal lobe, the axons of OSNs that express the same type of OR converge on specific spherical structures called glomeruli. This spatial organization creates a specific pattern of glomerular activation that represents the perceived odor.
Electrophysiological studies, such as electroantennography (EAG), have provided evidence of the neuronal response to related compounds in various insect species. For instance, in the painted bug, Bagrada hilaris, (E)-2-octenyl acetate, a closely related acetate, has been shown to evoke significant antennal responses, particularly in females mdpi.com. This indicates the presence of olfactory sensory neurons on the antennae that are specifically tuned to detect this class of compounds.
The activation of specific neuronal pathways by this compound ultimately leads to a behavioral response. In the case of Bagrada hilaris, exposure to (E)-2-octenyl acetate has been demonstrated to elicit attraction in females and nymphs in olfactometer assays and field trapping experiments mdpi.com. This suggests that the neuronal signals generated by the detection of this compound are processed in higher brain centers, leading to a behavioral output that is ecologically relevant for the insect, such as mate-finding or aggregation. The specific behavioral response can be modulated by various factors, including the insect's physiological state (e.g., age, mating status) and the presence of other sensory cues in the environment frontiersin.org.
The following table summarizes the electroantennogram (EAG) responses of Bagrada hilaris to (E)-2-octenyl acetate, demonstrating the sensitivity of their chemosensory system to this related compound.
| Insect Species | Life Stage/Sex | Compound | EAG Response (mV) |
| Bagrada hilaris | Female | (E)-2-octenyl acetate | 0.45 ± 0.05 |
| Bagrada hilaris | Male | (E)-2-octenyl acetate | 0.28 ± 0.04 |
| Bagrada hilaris | Nymph | (E)-2-octenyl acetate | 0.35 ± 0.06 |
This second table illustrates the behavioral responses of Bagrada hilaris in an olfactometer when presented with (E)-2-octenyl acetate.
| Insect Species | Life Stage/Sex | Compound | Behavioral Response |
| Bagrada hilaris | Female | (E)-2-octenyl acetate | Attraction |
| Bagrada hilaris | Male | (E)-2-octenyl acetate | No significant response |
| Bagrada hilaris | Nymph | (E)-2-octenyl acetate | Attraction |
Advanced Analytical Strategies for the Detection and Characterization of Oct 3 En 1 Yl Acetate
Chromatographic Techniques for Separation and Quantification of Oct-3-en-1-yl Acetate (B1210297)
Chromatography is a cornerstone for the separation and quantification of volatile compounds like Oct-3-en-1-yl acetate from intricate matrices such as essential oils.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. mdpi.com It is instrumental in separating this compound from other components in a mixture and providing definitive identification based on its mass spectrum. nist.govnist.gov In the context of essential oils, GC-MS allows for the detailed profiling of all constituents, enabling the quantification of this compound as a relative percentage of the total volatile composition. mdpi.com
Research on lavender essential oils utilizes GC-MS to identify and quantify major components like linalool (B1675412) and linalyl acetate alongside trace compounds such as this compound. mdpi.com The mass spectrometer detector, typically operated at an electron ionization energy of 70 eV, fragments the eluted compounds to produce a unique mass spectrum, which acts as a chemical fingerprint. mdpi.comrsc.org This spectrum can be compared against extensive libraries, such as the NIST library, for confident identification. mdpi.comnist.gov
Table 1: Example GC-MS Parameters for the Analysis of this compound in Essential Oils. mdpi.com
| Parameter | Value/Setting |
|---|---|
| Gas Chromatograph | Agilent 8890 |
| Mass Spectrometer | Agilent 5977B Single-Quadrupole |
| Injection Mode | Split (1:20 ratio) |
| Inlet Temperature | 280 °C |
| Ionization Energy | 70 eV |
| Mass Range (Scan Mode) | m/z 33 to 330 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This compound possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-octen-3-yl acetate. These enantiomers can have different biological activities and sensory properties. mdpi.com Chiral gas chromatography is an essential technique for separating and quantifying these individual enantiomers. mdpi.com This is particularly vital for authenticity testing of natural products, as synthetic versions of the compound are often produced as a racemic mixture (an equal mix of both enantiomers), while biological processes typically produce a predominance of one enantiomer. mdpi.com
Studies on lavender essential oils have employed chiral GC to determine the enantiomeric ratios of this compound. mdpi.com The high enantiomeric purity observed in authentic oils indicates no adulteration with synthetic, racemic products. mdpi.com This analysis provides a robust method for quality control and detection of economic adulteration in high-value natural extracts. mdpi.com
Table 2: Illustrative Enantiomeric Ratios of this compound in Lavender Essential Oil Samples Determined by Chiral GC. mdpi.com
| Sample Origin | (R)-enantiomer (%) | (S)-enantiomer (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| France | 99.6 | 0.4 | 99.2 |
| Bulgaria | 99.5 | 0.5 | 99.0 |
| Slovakia | 99.7 | 0.3 | 99.4 |
Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of isolated or synthesized this compound.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. nih.govunl.pt For this compound, these methods can confirm the presence of key structural features. The distinct carbonyl (C=O) stretch of the acetate group and the C=C stretch of the alkene moiety are readily identifiable. endress.com
Infrared (IR) Spectroscopy : IR is particularly sensitive to polar bonds and provides strong signals for the carbonyl group in the ester. nih.gov
Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is effective for identifying the carbon-carbon double bond (C=C). unl.ptendress.com Characteristic bands for the acetate functional group can be found around 1740 cm⁻¹ (C=O stretch) and 630 cm⁻¹ (O-C=O deformation). endress.com
The combined use of IR and Raman provides a comprehensive vibrational profile of the molecule, which is useful for rapid identification, purity assessment, and quality control. unl.pt
Table 3: Key Functional Groups of this compound and Their Expected Spectroscopic Vibrational Frequencies.
| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|---|
| Alkene | C=C | Stretch | 1640-1680 | Raman |
| Alkene | =C-H | Stretch | 3010-3095 | IR / Raman |
| Ester | C=O | Stretch | ~1740 | IR |
| Ester | C-O | Stretch | 1000-1300 | IR |
| Alkyl | C-H | Stretch | 2850-2960 | IR / Raman |
Novel Sample Preparation and Extraction Methodologies for Complex Biological Matrices
The analysis of this compound from complex biological matrices like blood, serum, or tissue homogenates requires efficient sample preparation to isolate the analyte and remove interfering substances. nih.gov While traditional liquid-liquid extraction (LLE) is common, modern techniques offer higher efficiency, lower solvent consumption, and suitability for high-throughput analysis. nih.govmdpi.com
Green and miniaturized techniques are becoming increasingly prevalent. mdpi.com Methodologies applicable to the extraction of ester compounds like this compound from biological fluids include:
Solid-Phase Extraction (SPE) : This technique uses a solid sorbent to adsorb the analyte from a liquid sample, which is then eluted with a small volume of a suitable solvent. It is highly effective for cleanup and concentration. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) : In DLLME, a mixture of an extraction solvent and a dispersive solvent is rapidly injected into the aqueous sample, creating a fine emulsion. mdpi.com This maximizes the surface area for rapid analyte transfer into the tiny droplets of extraction solvent, which are then collected for analysis. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide analysis, the QuEChERS methodology involves an initial extraction with a solvent followed by a "salting-out" step and subsequent cleanup using dispersive SPE. mdpi.com This approach is highly effective for a wide range of analytes in complex food and biological matrices. mdpi.com
These advanced extraction methods are crucial for achieving the low detection limits required in metabolomics, environmental analysis, and food science, where this compound may be present at trace levels. nih.govmdpi.com
Environmental Dynamics and Biotransformation of Oct 3 En 1 Yl Acetate
Microbial Degradation and Bioremediation Pathways of Oct-3-EN-1-YL Acetate (B1210297)
The primary mechanism for the biological breakdown of oct-3-en-1-yl acetate in the environment is initiated by microbial activity. The ester linkage in the molecule is a key target for enzymatic action, leading to its cleavage into simpler, more readily metabolized compounds.
While specific microbial consortia dedicated to the degradation of this compound have not been extensively documented, the process is known to be carried out by a wide range of microorganisms possessing esterase enzymes. Studies on the biodegradation of other structurally similar esters, such as phthalate (B1215562) esters, have revealed the involvement of diverse bacterial genera, including Pseudomonas, Bacillus, and Rhodococcus. cefic-lri.orgopenmicrobiologyjournal.com It is highly probable that species within these genera, as well as other soil and aquatic microorganisms, contribute to the degradation of this compound. The breakdown of complex environmental pollutants is often more efficiently carried out by microbial consortia rather than single strains, as different species can act on various intermediate products. frontiersin.orgnih.govfrontiersin.org
The key enzymes in the initial step of biodegradation are esterases (specifically, carboxylesterases), which belong to the hydrolase class of enzymes. These enzymes catalyze the hydrolysis of the ester bond, a reaction that does not require co-factors and proceeds by the addition of a water molecule. cefic-lri.orgopenmicrobiologyjournal.com The specificity of esterases can vary, with some showing a preference for short-chain esters. openmicrobiologyjournal.comnih.gov Given that this compound is a relatively short-chain ester, it is expected to be a suitable substrate for a broad range of microbial esterases.
Table 1: Potential Microbial Genera and Key Enzymes in the Degradation of this compound
| Microbial Genus (Analogous Compounds) | Key Enzyme Class | Initial Reaction Catalyzed |
| Pseudomonas | Esterase | Hydrolysis |
| Bacillus | Esterase | Hydrolysis |
| Rhodococcus | Esterase | Hydrolysis |
| Various soil & aquatic bacteria | Alcohol Dehydrogenase | Oxidation of 1-octen-3-ol (B46169) |
| Various soil & aquatic bacteria | Aldehyde Dehydrogenase | Oxidation of aldehydes |
The biodegradation of this compound is predicted to occur in a stepwise manner. The initial hydrolysis by esterases cleaves the molecule into its constituent alcohol and acid.
Step 1: Hydrolysis The primary metabolites formed are 1-octen-3-ol and acetic acid .
This compound + H₂O --(Esterase)--> 1-Octen-3-ol + Acetic Acid
Both of these metabolites are common in the environment and can be further metabolized by microorganisms. Acetic acid can be readily utilized by many bacteria and fungi as a carbon source through central metabolic pathways like the citric acid cycle.
Step 2: Oxidation of 1-octen-3-ol The subsequent metabolism of 1-octen-3-ol is likely to proceed via oxidation. Studies on the metabolic activation of the structurally similar compound 1-octene (B94956) have shown that it can be converted to oct-1-en-3-ol. nih.gov This alcohol can then be further oxidized by NAD(P)-linked alcohol dehydrogenases to form the corresponding ketone, 1-octen-3-one . nih.gov This ketone is a putative reactive intermediate that can be further metabolized. The biosynthesis of 1-octen-3-ol in organisms like mushrooms involves the lipoxygenase pathway acting on linoleic acid. wikipedia.orgnih.gov
Table 2: Predicted Metabolites from the Biodegradation of this compound
| Parent Compound | Initial Metabolites | Subsequent Metabolites |
| This compound | 1-Octen-3-ol, Acetic Acid | 1-Octen-3-one, Further degradation products |
Hydrolysis and Oxidation Mechanisms of this compound in Environmental Systems
In addition to microbial action, this compound can undergo abiotic degradation in the environment through chemical hydrolysis and oxidation.
The hydrolysis of the ester bond can occur abiotically, although at a much slower rate than enzyme-catalyzed hydrolysis. The rate of chemical hydrolysis is influenced by pH and temperature, with faster rates observed under acidic or alkaline conditions. nih.gov The presence of an unsaturated bond in the alcohol moiety of the ester can also influence the rate of hydrolysis. mdpi.com For volatile esters, the half-life due to hydrolysis can vary significantly depending on environmental conditions. nih.gov
As a volatile organic compound, this compound released into the atmosphere will be subject to oxidation, primarily by hydroxyl (OH) radicals during the daytime. mdpi.comharvard.edu The double bond in the octenyl chain is a likely site for attack by OH radicals, leading to the formation of various oxygenated products. researchgate.net Ozonolysis, the reaction with ozone (O₃), is another potential atmospheric degradation pathway for unsaturated compounds, which can lead to the formation of aldehydes and Criegee intermediates. researchgate.netsmu.edu Studies on the ozonolysis of a similar compound, cis-3-hexenyl acetate, have shown the formation of secondary organic aerosols. harvard.edu Photodegradation, particularly in the presence of photosensitizing substances in water, can also contribute to the transformation of esters. frontiersin.orggoogle.com
Ecological Fate and Transport Modeling of this compound in Terrestrial and Aquatic Ecosystems
The environmental distribution of this compound is governed by its physicochemical properties, which determine its partitioning between air, water, soil, and biota. Multimedia environmental fate models, such as the EPI (Estimation Programs Interface) Suite™, can be used to predict this distribution. cefic-lri.orgeolss.netepa.govepisuite.dev These models use input parameters such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), soil sorption coefficient (Koc), and Henry's Law constant to simulate the compound's behavior. epa.govrsc.org
Table 3: Predicted Physicochemical Properties and Environmental Fate Parameters for this compound (or structurally similar compounds)
| Parameter | Predicted Value/Behavior | Significance for Environmental Fate |
| Log Koc (Soil Adsorption Coefficient) | Estimated to be low to moderate. QSAR models can be used for prediction. researchgate.netjetjournal.usfrontiersin.orgosti.gov | A low to moderate Koc suggests that the compound will have moderate mobility in soil and is less likely to strongly adsorb to organic matter. |
| Henry's Law Constant | Expected to be relatively high, characteristic of a VOC. | A high Henry's Law constant indicates a tendency to partition from water to air, suggesting volatilization is a significant transport pathway. |
| Atmospheric Half-life | Likely to be short (hours to days) due to rapid reaction with OH radicals. mdpi.comharvard.edu | Indicates that the compound will not persist for long periods in the atmosphere. |
| Aquatic Half-life | Dependent on microbial activity and abiotic hydrolysis rates. Biodegradation is likely the dominant removal process. | In biologically active waters, the half-life is expected to be relatively short. |
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating these parameters when experimental data are unavailable. researchgate.netjetjournal.usfrontiersin.orgnih.gov For this compound, its volatility suggests that atmospheric transport will be a significant process. In aquatic systems, it will partition between the water column and the atmosphere, with biodegradation being a key removal mechanism. In terrestrial environments, its mobility will be influenced by its sorption to soil organic matter, and it will be subject to both biotic and abiotic degradation processes.
Structure Activity Relationship Sar and Computational Studies of Oct 3 En 1 Yl Acetate and Its Derivatives
Systematic Chemical Modifications of the Oct-3-en-1-yl Acetate (B1210297) Scaffold
Systematic modifications of the oct-3-en-1-yl acetate structure, including the alkyl chain, the position and stereochemistry of the double bond, and the acetate functional group, have provided significant insights into the structural requirements for its bioactivity. These studies often involve synthesizing a series of analogues and comparing their effects in various biological assays.
The eight-carbon backbone and the specific location and geometry of the double bond are critical determinants of the biological activity of this compound and related compounds. Research on analogous fatty alcohols and acetates reveals that these features are finely tuned for interaction with biological targets.
Alkyl Chain Length: The length of the carbon chain significantly influences bioactivity. Studies on (Z)-3-fatty alcohols in plants have shown a clear preference for specific chain lengths. For instance, in inducing defense-related signaling responses in tomato and Solanum peruvianum cells, (Z)-3-octenol and (Z)-3-nonenol demonstrated higher bioactivity than the shorter-chain (Z)-3-hexenol and (Z)-3-heptenol. researchgate.net This suggests that for certain plant receptors or signaling pathways, an eight or nine-carbon chain provides an optimal length for effective binding and activation. Conversely, a study on azide-tagged GLV derivatives found a reverse relationship, where longer carbon chains led to lower bioactivity in medium acidification responses, indicating that the specific biological endpoint and the presence of other modifications can alter the optimal chain length. sc.edu
Double Bond Position and Stereochemistry: The position of the double bond is equally critical. The natural prevalence and activity of GLVs with a double bond at the third carbon, such as in the oct-3-en-1-yl scaffold, points to its importance. Comparative studies have shown that the position and geometry (Z/E isomerism) of the double bond contribute significantly to bioactivity. researchgate.net For example, in plant pH assays, (E)-2-hexenol showed higher bioactivity than (Z)-3-hexenol, highlighting that both the location (position 2 vs. 3) and stereochemistry (E vs. Z) are crucial for molecular recognition. researchgate.net In insects, olfactory receptor neurons often exhibit remarkable selectivity, responding strongly to one isomer while being significantly less sensitive to others, even at much higher concentrations. nih.gov
| Compound Modification | Observation | Biological System/Assay | Reference |
|---|---|---|---|
| Increased Alkyl Chain Length (C6 to C8/C9) | Higher bioactivity (root growth inhibition, medium alkalinization) | Tomato seedlings, S. peruvianum cells | researchgate.net |
| Double Bond Position (E)-2 vs. (Z)-3 | (E)-2 isomer showed higher bioactivity | Plant pH assays | researchgate.net |
| Stereochemistry (Z vs. E) | Strict requirements for activating transcription of marker genes | Maize seedlings | researchgate.net |
The acetate group at the 1-position is a key functional feature of this compound. Its role in bioactivity can be understood by comparing the effects of analogues where the acetate is replaced by other functional groups, such as an alcohol (-OH) or an aldehyde (-CHO).
In many biological systems, the alcohol, aldehyde, and acetate forms of a given GLV elicit different responses. For example, studies in plants have shown that (Z)-3-hexenol and (Z)-3-hexenyl acetate can induce distinct or overlapping defense signaling pathways. biorxiv.org The conversion between these forms is a metabolic reality in plants; aldehydes can be reduced to alcohols, which can then be esterified to acetates. nih.gov This metabolic flexibility suggests that the bioactivity of the acetate form may be due to the molecule itself or its conversion to the corresponding alcohol. Research indicates that (Z)-3-hexenol and (Z)-3-hexenyl acetate are more likely to function as long-distance infochemicals in plant-plant signaling compared to the more reactive aldehyde form. nih.gov In insect olfaction, receptor neurons can show high specificity for the acetate ester over the corresponding alcohol, demonstrating the importance of the ester moiety for specific recognition at the receptor level. nih.gov
| Functional Group | Compound Example | Observed Role / Activity | Reference |
|---|---|---|---|
| Acetate (-OAc) | (Z)-3-Hexenyl acetate | Functions as an infochemical in plant-plant signaling; elicits specific olfactory responses in insects. | nih.govnih.gov |
| Alcohol (-OH) | (Z)-3-Hexenol | Induces defense signaling in plants; can be a metabolic precursor to the acetate form. | biorxiv.orgnih.gov |
| Aldehyde (-CHO) | (Z)-3-Hexenal | Involved in direct defense against pathogens in plants due to higher reactivity. | oup.com |
Biological Evaluation of this compound Analogues and Derivatives
The biological effects of this compound and its analogues are assessed through a variety of assays that measure responses at the organismal, cellular, and molecular levels. These evaluations are critical for confirming the functional consequences of the structural modifications explored in SAR studies.
Behavioral and electrophysiological assays are particularly common in studying the role of GLVs like this compound as semiochemicals in insect-plant interactions.
Behavioral Assays: These assays, often conducted using olfactometers or field traps, measure the attraction or repulsion of an organism to a specific volatile compound. For insects, GLVs can act as powerful cues to locate host plants, find mates, or avoid non-host species. mdpi.com For example, studies have shown that specific GLVs can enhance the attractiveness of sex pheromones for certain moth species or, conversely, act as repellents for others. mdpi.comwikipedia.org The response is highly species-specific and depends on the precise blend and concentration of volatiles.
At the molecular level, the bioactivity of this compound is determined by its interaction with specific proteins, such as receptors and enzymes.
Receptor Binding Studies: While specific plant receptors for GLVs have remained elusive for some time, research is beginning to uncover the molecular basis of their perception. biorxiv.orgoup.com In insects, the process is better understood and involves odorant-binding proteins (OBPs) and odorant receptors (ORs). mdpi.com OBPs are thought to bind to volatile molecules like this compound and transport them to ORs located on the membrane of olfactory neurons. mdpi.com Fluorescence competitive binding assays can be used to measure the binding affinity of various GLV analogues to specific OBPs. mdpi.com These studies help identify which OBPs are involved in detecting certain volatiles and how structural changes in the ligand affect binding affinity.
Enzyme Inhibition Studies: The duration and intensity of a signal from a volatile compound can be regulated by metabolic enzymes that degrade it. In insect antennae, carboxylesterases are known to hydrolyze acetate esters, playing a role in signal termination. Studying the inhibition of these enzymes by different analogues can provide insights into their binding at an active site and how structure affects metabolic stability. While specific enzyme inhibition studies for this compound are not extensively documented, the principles of enzyme inhibition by ester-containing compounds are well-established. nih.gov Analogues that are poor substrates or potent inhibitors of these degrading enzymes could potentially lead to a prolonged signal, which may have significant behavioral consequences.
Molecular Modeling and Computational Chemistry in Predicting this compound Bioactivity
Computational methods are increasingly used to complement experimental SAR studies. Molecular modeling and computational chemistry offer powerful tools to predict and rationalize the biological activity of compounds like this compound.
By constructing three-dimensional models of target proteins, such as insect OBPs or ORs, molecular docking simulations can predict the preferred binding pose and estimate the binding affinity of different analogues. mdpi.comjaptronline.com These simulations can reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies could explain why an eight-carbon chain fits optimally into a receptor's binding pocket or why the Z-conformation of the double bond allows for a more favorable interaction than the E-conformation.
Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors), such as size, lipophilicity, and electronic properties. By developing a statistically valid QSAR model for a set of this compound analogues, it becomes possible to predict the bioactivity of new, untested structures, thereby guiding the synthesis of more potent or selective compounds. These computational approaches can accelerate the discovery process by prioritizing which analogues are most likely to have desired biological effects.
Strategic Applications and Future Research Avenues for Oct 3 En 1 Yl Acetate
Development of Ecologically Sound Pest Management Strategies Utilizing Oct-3-EN-1-YL Acetate (B1210297)
The development of environmentally benign pest management strategies is a critical goal in modern agriculture. Semiochemicals like Oct-3-en-1-yl acetate, which are naturally occurring and often species-specific, offer a promising alternative to broad-spectrum synthetic pesticides.
Attract-and-Trap Technologies for Insect Monitoring and Control
Attract-and-trap technologies are a cornerstone of integrated pest management (IPM), used for both monitoring insect populations and for direct control through mass trapping. These systems utilize attractants to lure insects to a trap where they are captured and killed. While research into specific applications of this compound in this area is still developing, the compound is recognized for its role in plant-insect interactions. It is a component of the volatile emissions of various plants and is believed to contribute to attracting pollinators or acting as a defense signal.
The precursor to this compound, 1-octen-3-ol (B46169), has been more extensively studied and is a known potent attractant for a variety of blood-feeding arthropods, including mosquitoes. This suggests a potential for this compound, either alone or in combination with other compounds, to be investigated as a lure for specific pest species. Future research will likely focus on identifying which insect species are attracted to this compound and optimizing its use in trapping systems.
Semiochemical-Based Disruption of Insect Behavior
Semiochemicals can also be used to disrupt the normal behavior of insect pests, most notably their mating processes. Mating disruption involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby reducing reproduction. While many commercial mating disruption products use other acetate esters as their active ingredients, the potential of this compound in this application remains an area for future exploration.
Research has shown that compounds structurally similar to this compound can influence insect behavior. For instance, its precursor, 1-octen-3-ol, has been shown to act as a repellent for the pine engraver, Ips pini, interrupting the response of beetles to their aggregation pheromone. researchgate.net This suggests that this compound could also have a disruptive effect on the chemical communication of certain insect species. Further studies are needed to screen for such activity against key agricultural pests.
Research on this compound in Chemical Ecology and Agri-Technology
The field of chemical ecology investigates the role of chemical signals in the interactions between living organisms. This compound is a naturally occurring compound found in various plants, including lavender, where it contributes to the essential oil's characteristic aroma. wikipedia.org Its presence in plant volatiles suggests a role in mediating interactions with other organisms, such as herbivores and their natural enemies.
In the context of agri-technology, understanding the chemical ecology of this compound can lead to innovative crop protection strategies. For example, if the compound is found to attract beneficial insects, such as parasitoids or predators of pests, crops could be engineered to produce it in larger quantities. Conversely, if it acts as an attractant for a pest, its production could be suppressed in crop varieties.
Integration of Multi-Omics Approaches in this compound Research
The study of volatile organic compounds like this compound can be significantly advanced through the use of multi-omics approaches. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the biological processes underlying the production and perception of such compounds.
For instance, metabolomic analysis of plant tissues can identify and quantify the presence of this compound and related compounds under different conditions, such as pest attack. mdpi.com By integrating this data with transcriptomic data (the study of all RNA molecules in a cell), researchers can identify the genes and enzymatic pathways responsible for the biosynthesis of this compound. This knowledge is crucial for the potential biotechnological production of this semiochemical for use in pest management products. mdpi.com
Emerging Technologies and Methodological Innovations for this compound Studies
Advances in analytical chemistry are providing new tools for the study of semiochemicals like this compound. While gas chromatography-mass spectrometry (GC-MS) remains a standard and powerful technique for the identification and quantification of volatile compounds, emerging technologies offer enhanced sensitivity and resolution.
Innovations in areas such as real-time volatile analysis and advanced sensor technologies could enable more dynamic and in-field studies of how plants release this compound in response to environmental stimuli. Furthermore, sophisticated bioassays, coupled with techniques like electroantennography (EAG), can provide more precise insights into how insects detect and respond to this specific compound. These methodological advancements will be critical in translating fundamental research on this compound into practical applications for sustainable agriculture.
Q & A
Basic Research Questions
Q. How can the structure of Oct-3-EN-1-YL acetate be confirmed experimentally?
- Methodology :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Use retention time (RT: ~11.95) and mass spectral data (m/z 170.25 base peak) for identification. Cross-reference with libraries like NIST or Wiley .
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals (e.g., acetate methyl group at δ 2.05 ppm, olefinic protons at δ 5.3-5.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkene (C=C stretch at ~1650 cm⁻¹) functional groups .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Key Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Refractive Index | 1.418–1.428 | |
| Solubility | Miscible in ethanol, insoluble in water |
- Applications : These properties guide solvent selection (e.g., ethanol for dissolution) and chromatographic conditions (e.g., reverse-phase HPLC) .
Advanced Research Questions
Q. How should safety protocols for this compound be designed in fragrance research?
- Risk Assessment :
- Follow RIFM’s Quantitative Risk Assessment (QRA2) for skin sensitization. Use endpoints like NOAEL (No Observed Adverse Effect Level) and systemic toxicity thresholds .
- For 12 product categories (e.g., leave-on cosmetics), adhere to IFRA-recommended maximum concentrations (e.g., 0.5–2.0% in lotions) derived from safety margins .
- Key Reference : RIFM Safety Assessment Sheets (http://fragrancematerialsafetyresource.elsevier.com ) .
Q. How can conflicting data on natural occurrence levels of this compound be resolved?
- Analytical Strategy :
- Natural vs. Synthetic Sources : Compare GC/MS profiles of natural extracts (e.g., Lavandula angustifolia) with synthetic standards. Natural samples may contain isomers (e.g., cis/trans alkenes) .
- IFRA Guidelines : Prioritize lab-tested analytical data over default natural occurrence values listed in IFRA Annex I. For example, if a study reports 3.0% in lavender oil vs. IFRA’s 1.6%, validate via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What experimental approaches optimize the synthesis of this compound for high purity?
- Synthesis Design :
- Esterification : React 1-octen-3-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄). Monitor reaction via TLC or in-situ FTIR for ester bond formation .
- Purification : Use fractional distillation (bp: ~195–200°C) followed by silica gel chromatography to remove byproducts (e.g., unreacted alcohol) .
- Quality Control : Validate purity (>95%) via GC-FID and confirm absence of allergens (e.g., residual acetic acid) per JECFA/FCC standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported allergenic potential of this compound?
- Resolution Framework :
- Endpoint Variability : Compare RIFM’s skin sensitization data (e.g., LLNA EC3 values) with conflicting studies. Differences may arise from test models (human vs. murine) or impurity profiles .
- Meta-Analysis : Aggregate data from IFRA, RIFM, and peer-reviewed studies (e.g., Food Chem Toxicol). Use weight-of-evidence approaches to reconcile outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
